REACTION_CXSMILES
|
[CH2:1](Br)[CH:2]=[CH2:3].O[C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[CH:8][CH:7]=1.[C:14](=O)([O-])[O-].[K+].[K+].[C:20](#N)[CH3:21]>>[CH3:3][CH:2]([C:1]1[CH:7]=[CH:6][C:13]([CH2:12][CH:9]([CH:10]=[O:11])[CH3:8])=[CH:21][CH:20]=1)[CH3:14] |f:2.3.4|
|
Name
|
Compound 1205
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
79.2 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
90.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred at ambient temperature under an atmosphere of nitrogen for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction is filtered
|
Type
|
WASH
|
Details
|
washed with acetonitrile (200 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in-vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on silica gel using a gradient of ethyl acetate from 10% to 30% in hexanes
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C1=CC=C(C=C1)CC(C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |